N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide
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Overview
Description
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazine ring, a benzoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzothiazine intermediate with 2-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxybenzamide moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl alcohol derivatives.
Scientific Research Applications
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazine ring and benzoyl group are believed to play crucial roles in its biological activities. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-chlorobenzamide
- N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide
- N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
N-(3-benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N2O5S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C28H28N2O5S/c1-3-4-12-19-30-26(27(31)20-13-6-5-7-14-20)25(22-16-9-11-18-24(22)36(30,33)34)29-28(32)21-15-8-10-17-23(21)35-2/h5-11,13-18H,3-4,12,19H2,1-2H3,(H,29,32) |
InChI Key |
HMNSUVRNMIPOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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